(+)-Promethazine
Beschreibung
Eigenschaften
CAS-Nummer |
67253-23-0 |
|---|---|
Molekularformel |
C17H20N2S |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
(2R)-N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine |
InChI |
InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3/t13-/m1/s1 |
InChI-Schlüssel |
PWWVAXIEGOYWEE-CYBMUJFWSA-N |
Isomerische SMILES |
C[C@H](CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C |
Kanonische SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Promethazine typically involves the reaction of phenothiazine with 2-dimethylaminoethyl chloride in the presence of a base such as sodium amide. The reaction is carried out under reflux conditions to yield the desired product. The industrial production of (+)-Promethazine follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Promethazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides back to the parent compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: The parent compound, (+)-Promethazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(+)-Promethazine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phenothiazine derivatives.
Biology: Investigated for its effects on cellular processes and its potential as a neuroprotective agent.
Medicine: Extensively studied for its antihistamine and antiemetic properties. It is also being researched for its potential use in treating psychiatric disorders.
Industry: Utilized in the formulation of various pharmaceutical products.
Wirkmechanismus
(+)-Promethazine exerts its effects primarily by blocking histamine H1 receptors, thereby preventing the action of histamine. It also has anticholinergic and sedative properties due to its ability to cross the blood-brain barrier and interact with central nervous system receptors. The molecular targets include histamine H1 receptors, muscarinic acetylcholine receptors, and dopamine receptors.
Vergleich Mit ähnlichen Verbindungen
Pharmacological Profile
- Mechanism of Action : Blocks H₁ receptors, inhibits acetylcholine at muscarinic receptors, and antagonizes α-adrenergic receptors .
- Onset/Duration : Effects begin within 20 minutes of administration and persist for 6–12 hours .
- Indications : Management of allergic reactions, motion sickness, vertigo, postoperative nausea, and sedation .
- Formulations : Available as tablets, syrups, and injectables, often combined with opioids (e.g., codeine) or antitussives (e.g., dextromethorphan) .
Comparison with Similar Compounds
Pharmacological Class and Mechanism
| Compound | Class | Primary Mechanism | Key Indications |
|---|---|---|---|
| (+)-Promethazine | Phenothiazine (H₁ antagonist) | H₁ and muscarinic receptor antagonism | Allergies, vertigo, nausea, sedation |
| Chlorpromazine | Phenothiazine (antipsychotic) | Dopamine D₂ receptor antagonism | Psychosis, agitation |
| Diphenhydramine | Ethanolamine (H₁ antagonist) | H₁ receptor antagonism | Allergies, insomnia |
| Diazepam | Benzodiazepine | GABAₐ receptor potentiation | Anxiety, seizures, muscle spasms |
| Prochlorperazine | Phenothiazine (antiemetic) | Dopamine D₂ receptor antagonism | Nausea, vomiting, migraines |
Key Distinctions :
- Unlike antipsychotic phenothiazines (e.g., chlorpromazine), (+)-Promethazine lacks significant dopamine receptor affinity, minimizing extrapyramidal side effects .
- Compared to benzodiazepines (e.g., diazepam), (+)-Promethazine provides antiemetic and antihistaminic benefits but has a higher risk of anticholinergic effects .
Clinical Efficacy in Specific Indications
Vertigo Management
| Study | Comparison | Outcome |
|---|---|---|
| RCT (n=154) | Promethazine vs. Diazepam | Promethazine showed superior reduction in vertigo severity (p<0.05) and nausea. |
Psychosis-Induced Aggression
Pharmacokinetics
| Parameter | (+)-Promethazine | Diazepam | Diphenhydramine |
|---|---|---|---|
| Onset | 20 minutes | 15–30 minutes | 30 minutes |
| Half-life | 9–16 hours | 20–50 hours | 4–8 hours |
| Metabolism | Hepatic (CYP2D6) | Hepatic (CYP3A4) | Hepatic (CYP2D6) |
Discussion
(+)-Promethazine’s versatility in managing allergies, vertigo, and nausea is offset by risks like tissue injury and anticholinergic effects. Its efficacy in acute aggression (combined with haloperidol) highlights its adjunctive role in psychiatry .
Q & A
Q. What experimental design strategies are recommended for optimizing (+)-Promethazine formulations?
To systematically evaluate formulation variables (e.g., superdisintegrants, excipients), employ factorial designs such as a 3² full factorial design. This allows simultaneous analysis of multiple factors and their interactions. For example, sodium starch glycolate and crospovidone concentrations can be varied to assess their impact on tablet dissolution rates. Data should include dissolution profiles, hardness, and friability, with statistical tools like ANOVA used to identify significant variables .
Q. How can researchers quantify (+)-Promethazine and its impurities in pharmaceutical preparations?
Use high-performance liquid chromatography (HPLC) with UV detection. Record chromatograms, measure peak responses, and calculate percentage purity using validated formulas. For impurities, apply relative response factors and compare against pharmacopeial standards (e.g., USP, EP). Ensure method validation includes specificity, linearity, and accuracy, referencing non-pharmacopeial impurities for comprehensive profiling .
Q. What are the best practices for synthesizing (+)-Promethazine and confirming its purity?
For novel syntheses, provide detailed protocols for reaction conditions, purification steps (e.g., recrystallization), and characterization data (NMR, IR, mass spectrometry). Compare melting points and spectral data with literature for known compounds. For new derivatives, include elemental analysis and chromatographic purity ≥95%. Document all steps in the main manuscript or supplementary materials to ensure reproducibility .
Advanced Research Questions
Q. How should researchers address contradictions in (+)-Promethazine efficacy data across preclinical studies?
Conduct a systematic review to identify methodological variations (e.g., dosing routes, animal models). Use meta-analysis to quantify effect sizes and heterogeneity. For example, conflicting results on seizure prophylaxis might arise from differences in administration timing or co-administered drugs. Reconcile discrepancies by re-evaluating experimental protocols and statistical power, ensuring alignment with clinical relevance .
Q. What mixed-methods approaches are suitable for studying (+)-Promethazine's pharmacological interactions?
Combine quantitative dose-response experiments (e.g., isobolographic analysis for synergistic effects) with qualitative interviews to explore clinical observations. For instance, quantify the enhancement of sodium oxybate’s anesthetic effects in mice while gathering clinician insights on sedation patterns. Triangulate data to validate mechanisms and identify translational gaps .
Q. How can impurity profiling of (+)-Promethazine support regulatory compliance and safety assessments?
Characterize degradation products using LC-MS/MS and NMR. Compare impurity profiles across batches to identify process-related variants. Assess genotoxic potential via Ames tests or computational toxicology. Document all impurities in a stability-indicating method, ensuring compliance with ICH guidelines. Reference standards must include COA, batch-specific data, and EP/USP traceability .
Q. What challenges arise in designing clinical trials for (+)-Promethazine’s off-label uses?
Address confounding variables such as patient heterogeneity and placebo effects. Use randomized, double-blind designs with sequential analysis to terminate trials early if futility is evident. For example, a study on anaphylaxis prophylaxis should monitor reaction timing, antihistamine plasma levels, and adverse effects (e.g., sedation). Pre-register protocols to mitigate bias and enhance reproducibility .
Q. How can researchers improve the synthesis-ready reporting of (+)-Promethazine studies?
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Discoverability : Use precise keywords (e.g., "stereoselective synthesis," "H1-receptor antagonism") in titles/abstracts.
- Data standardization : Archive raw chromatograms, spectral data, and statistical outputs in repositories like Zenodo.
- Reproducibility : Provide step-by-step protocols for synthesis, formulation, and bioassays in supplementary materials .
Methodological Notes
- Data Synthesis : Use tools like PRISMA for systematic reviews and STATA/R for meta-analysis. Extract variables such as dose, outcome metrics, and confounders into standardized templates .
- Ethical Compliance : For animal studies, detail Institutional Animal Care and Use Committee (IACUC) approvals, including dose justifications and humane endpoints .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
